molecular formula C11H14BrNO B14707054 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide CAS No. 13434-20-3

2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide

Cat. No.: B14707054
CAS No.: 13434-20-3
M. Wt: 256.14 g/mol
InChI Key: UNXJABUFCNQFHF-UHFFFAOYSA-M
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Description

2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide is a pyridinium salt known for its diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are commonly found in many natural products and bioactive pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide typically involves the nucleophilic substitution of propargyl bromide with a suitable pyridinium precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a solvent like dimethylformamide (DMF) or ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as phosphomolybdic acid supported on silica gel can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridinium salts, which can have different functional groups depending on the reagents used .

Scientific Research Applications

2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in its role as an anti-cholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

  • 2-(3-Hydroxypropyl)-1-methylpyridinium bromide
  • 2-(3-Hydroxypropyl)-1-ethylpyridinium bromide
  • 2-(3-Hydroxypropyl)-1-butylpyridinium bromide

Uniqueness: 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide is unique due to the presence of the propargyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. The propargyl group allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

13434-20-3

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-(1-prop-2-ynylpyridin-1-ium-2-yl)propan-1-ol;bromide

InChI

InChI=1S/C11H14NO.BrH/c1-2-8-12-9-4-3-6-11(12)7-5-10-13;/h1,3-4,6,9,13H,5,7-8,10H2;1H/q+1;/p-1

InChI Key

UNXJABUFCNQFHF-UHFFFAOYSA-M

Canonical SMILES

C#CC[N+]1=CC=CC=C1CCCO.[Br-]

Origin of Product

United States

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